6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalen-1-ol with malononitrile in the presence of a base such as piperidine under microwave irradiation . This method provides a high yield of the desired product.
Another method involves the reaction of β-enaminonitrile with different nucleophilic reagents, such as acetic anhydride, benzaldehyde, triethyl orthoformate, and dimethylformamide-dineopentylacetal (DMF-DPA) . These reactions are typically carried out under mild conditions and result in the formation of the chromene derivative.
Industrial Production Methods
Industrial production of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a methoxy group.
6-Methoxychromone-3-carboxaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50743-21-0 |
---|---|
Molekularformel |
C11H7NO3 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
6-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-4,6H,1H3 |
InChI-Schlüssel |
KYODOYCCRUBKCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.